5-(4-bromophenyl)-3-hydroxy-4-[(2-methyl-4-propoxyphenyl)carbonyl]-1-[2-(morpholin-4-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one
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Overview
Description
5-(4-bromophenyl)-3-hydroxy-4-[(2-methyl-4-propoxyphenyl)carbonyl]-1-[2-(morpholin-4-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound with a unique structure that includes a bromophenyl group, a hydroxy group, a propoxyphenyl carbonyl group, and a morpholinyl ethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-bromophenyl)-3-hydroxy-4-[(2-methyl-4-propoxyphenyl)carbonyl]-1-[2-(morpholin-4-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the bromination of a phenyl ring, followed by the introduction of hydroxy and carbonyl groups through various organic reactions. The final steps involve the addition of the morpholinyl ethyl group and the formation of the pyrrol-2-one ring under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
5-(4-bromophenyl)-3-hydroxy-4-[(2-methyl-4-propoxyphenyl)carbonyl]-1-[2-(morpholin-4-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the carbonyl group may yield an alcohol.
Scientific Research Applications
5-(4-bromophenyl)-3-hydroxy-4-[(2-methyl-4-propoxyphenyl)carbonyl]-1-[2-(morpholin-4-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(4-bromophenyl)-3-hydroxy-4-[(2-methyl-4-propoxyphenyl)carbonyl]-1-[2-(morpholin-4-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
5-(4-bromophenyl)-3-hydroxy-4-[(2-methyl-4-propoxyphenyl)carbonyl]-1-[2-(morpholin-4-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one is unique due to its complex structure and the presence of multiple functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C27H31BrN2O5 |
---|---|
Molecular Weight |
543.4 g/mol |
IUPAC Name |
(4E)-5-(4-bromophenyl)-4-[hydroxy-(2-methyl-4-propoxyphenyl)methylidene]-1-(2-morpholin-4-ylethyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C27H31BrN2O5/c1-3-14-35-21-8-9-22(18(2)17-21)25(31)23-24(19-4-6-20(28)7-5-19)30(27(33)26(23)32)11-10-29-12-15-34-16-13-29/h4-9,17,24,31H,3,10-16H2,1-2H3/b25-23+ |
InChI Key |
BAWGUHNQVYJUFR-WJTDDFOZSA-N |
Isomeric SMILES |
CCCOC1=CC(=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CCN3CCOCC3)C4=CC=C(C=C4)Br)/O)C |
Canonical SMILES |
CCCOC1=CC(=C(C=C1)C(=C2C(N(C(=O)C2=O)CCN3CCOCC3)C4=CC=C(C=C4)Br)O)C |
Origin of Product |
United States |
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